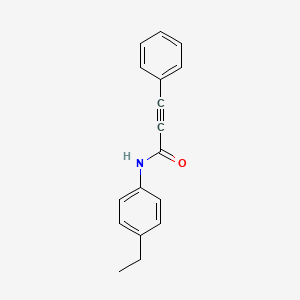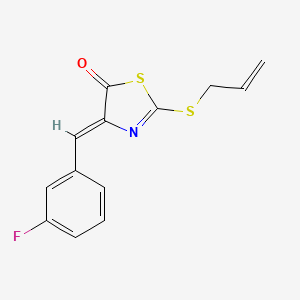![molecular formula C13H15N3O2S2 B5319691 ethyl {[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5319691.png)
ethyl {[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl {[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate, commonly known as ETAA, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. ETAA is a thioester derivative of triazole, which is a five-membered heterocyclic compound containing three nitrogen atoms. ETAA has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
作用機序
The mechanism of action of ETAA is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins in the target cells. ETAA has been found to inhibit the activity of fungal and bacterial enzymes, such as chitin synthase and DNA gyrase, respectively. ETAA has also been found to inhibit the expression of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in macrophages. In cancer cells, ETAA has been found to induce apoptosis by activating the caspase cascade and inhibiting the Akt/mTOR pathway.
Biochemical and Physiological Effects:
ETAA has been found to have several biochemical and physiological effects, depending on the target cells and organisms. In fungi and bacteria, ETAA has been found to inhibit cell growth and division, leading to cell death. In macrophages, ETAA has been found to inhibit the production and release of pro-inflammatory cytokines, leading to reduced inflammation. In cancer cells, ETAA has been found to induce apoptosis, leading to cell death. In plants, ETAA has been found to promote plant growth and development, leading to increased yield and quality.
実験室実験の利点と制限
ETAA has several advantages and limitations for lab experiments. One advantage is its broad spectrum of biological activities, which makes it a potential candidate for various applications. Another advantage is its relatively simple synthesis method, which makes it easily accessible for researchers. However, one limitation is its low solubility in water, which may affect its bioavailability and efficacy. Another limitation is its potential toxicity to non-target organisms, which may limit its use in agriculture.
将来の方向性
There are several future directions for the research on ETAA. One direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the development of novel derivatives of ETAA with enhanced biological activities and reduced toxicity. Another direction is the investigation of its potential applications in other fields, such as energy storage and catalysis. Finally, the elucidation of its mechanism of action and its interaction with target molecules may provide insights into the design of more effective drugs and pesticides.
合成法
ETAA can be synthesized using different methods, including the reaction between ethyl 4-mercaptobenzoate and 4-allyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol in the presence of triethylamine and acetic anhydride. Another method involves the reaction between ethyl 4-chlorobenzoate and 4-allyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol in the presence of potassium carbonate and dimethylformamide. The yield of ETAA using these methods is about 70-80%.
科学的研究の応用
ETAA has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, ETAA has been found to exhibit antifungal, antibacterial, and anti-inflammatory activities. ETAA has also been studied for its potential anticancer activity, which is attributed to its ability to induce apoptosis in cancer cells. In material science, ETAA has been used as a building block for the synthesis of functionalized polymers and nanoparticles. In agriculture, ETAA has been studied for its potential use as a plant growth regulator and pesticide.
特性
IUPAC Name |
ethyl 2-[(4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S2/c1-3-7-16-12(10-6-5-8-19-10)14-15-13(16)20-9-11(17)18-4-2/h3,5-6,8H,1,4,7,9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHLXIGGGBEHAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1CC=C)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]phenyl}ethyl)acetamide](/img/structure/B5319611.png)
![4-(4-hydroxyphenyl)-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B5319614.png)
![5-chloro-2-[(3-phenyl-2-propen-1-yl)oxy]benzaldehyde](/img/structure/B5319623.png)

![ethyl [2-({[4-(2-pyridinyl)-1-piperazinyl]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5319638.png)


![4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-(6-methoxy-2-naphthyl)morpholine](/img/structure/B5319652.png)
![1-[3-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-2,4,6-trimethylphenyl]ethanone](/img/structure/B5319668.png)
![6-(2-butoxyphenyl)-3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5319678.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-(2-thienylsulfonyl)octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5319680.png)
![N-cyclohexyl-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5319692.png)
![N-(4-fluorophenyl)-N'-[5-(2-phenylvinyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5319694.png)
![3-benzyl-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5319702.png)